
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butoxy group, diethylamino group, and a conjugated diene system, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diene system: The initial step involves the preparation of a suitable diene precursor through a series of reactions such as aldol condensation or Wittig reaction.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Formation of the amide bond: The final step involves the coupling of the diene precursor with N,N-diethylamine under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienoate
- 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamine
Uniqueness
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
59119-73-2 |
|---|---|
Fórmula molecular |
C19H35NO2 |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3,7-dimethyl-9-[(2-methylpropan-2-yl)oxy]nona-2,4-dienamide |
InChI |
InChI=1S/C19H35NO2/c1-8-20(9-2)18(21)15-17(4)12-10-11-16(3)13-14-22-19(5,6)7/h10,12,15-16H,8-9,11,13-14H2,1-7H3 |
Clave InChI |
AFVBDDHUKUDERL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C=C(C)C=CCC(C)CCOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
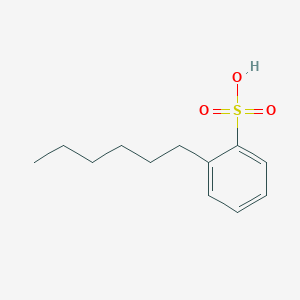
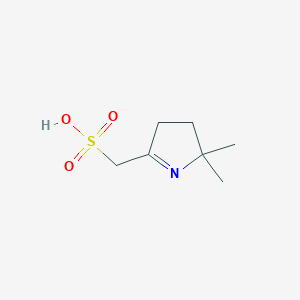
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
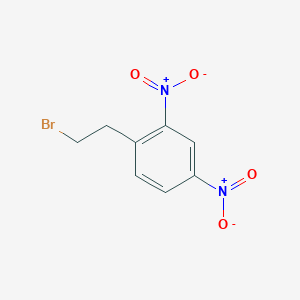
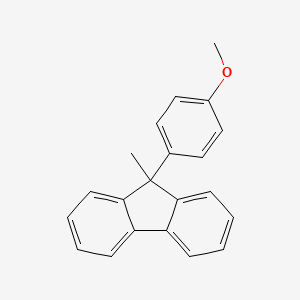
![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
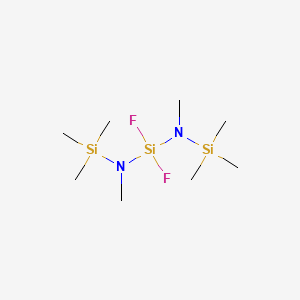
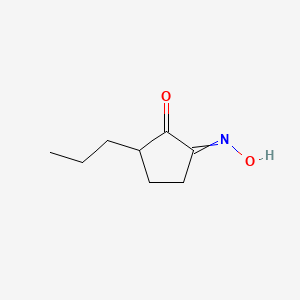
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
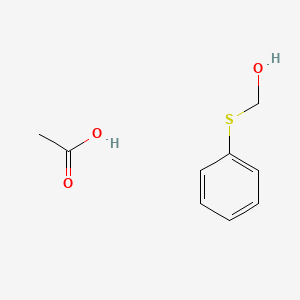
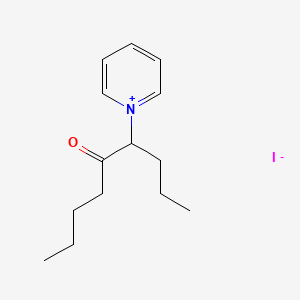
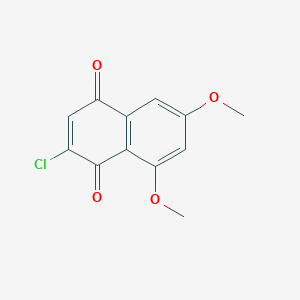
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
